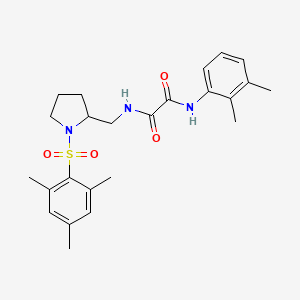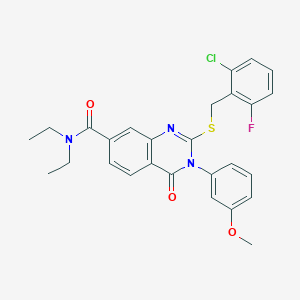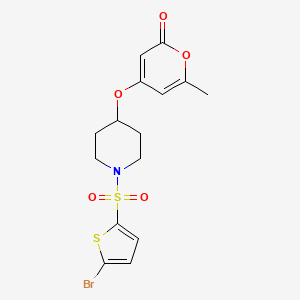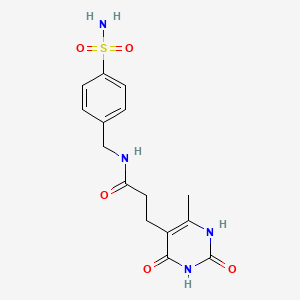
N1-(2,3-dimetilfenil)-N2-((1-(mesitilsulfonil)pirrolidin-2-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Este compuesto ha despertado interés debido a su potencial como agente anticancerígeno. Los investigadores han explorado sus efectos en diversas líneas celulares cancerosas, incluyendo cáncer de mama (MCF-7), cáncer de hígado (HepG2) y fibroblastos pulmonares (WI-38). Notablemente, exhibe una fuerte actividad contra las células HepG2 y una actividad moderada contra las células MCF-7 .
- Mecánicamente, se estabiliza dentro del bolsillo de unión formando enlaces de hidrógeno con aminoácidos específicos (Arg184 y Lys179) y muestra puntajes de unión prometedores .
- El compuesto demuestra una actividad antioxidante significativa, como lo demuestra su comportamiento en la eliminación de radicales ABTS. Su desempeño supera al de otros compuestos relacionados .
- En un estudio, los investigadores investigaron el potencial del compuesto como catalizador para la producción de hidrógeno. Aunque el mecanismo exacto requiere mayor exploración, esta aplicación podría tener implicaciones para la producción de energía limpia .
- El compuesto sirve como precursor clave para nuevos compuestos heterocíclicos. Los investigadores han sintetizado diversos derivados acoplándolo con otros reactivos, lo que lleva a estructuras diversas con potenciales actividades biológicas .
- Al hacer reaccionar el compuesto con etanodinitrilo, los investigadores obtuvieron derivados de piridazina con propiedades interesantes. Por ejemplo, la reacción produjo 4-amino-1-(1H-benzo[d]imidazol-2-il)-6-imino-1,6-dihidropiridazina-3,5-dinitrilo .
- Se evaluó la citotoxicidad del compuesto frente a diferentes líneas celulares. Notablemente, mostró una fuerte actividad contra las células HepG2 y una actividad moderada contra las células WI-38. Además, exhibió potentes efectos sobre las células VERO .
- Los investigadores observaron reacciones de ciclización, lo que dio como resultado ésteres cíclicos. Estos derivados son prometedores para diversas aplicaciones .
- La versatilidad del compuesto se extiende a su reactividad con anhídridos ácidos, produciendo las imidas correspondientes. Estos derivados exhiben propiedades diversas y pueden encontrar aplicaciones en ciencia de materiales o descubrimiento de fármacos .
Propiedades Anticancerígenas
Actividad antioxidante
Catalizador de producción de hidrógeno
Síntesis heterocíclica
Derivados de piridazina
Citotoxicidad y actividad antitumoral
Formación de éster cíclico
Otras aplicaciones
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-15-12-17(3)22(18(4)13-15)32(30,31)27-11-7-9-20(27)14-25-23(28)24(29)26-21-10-6-8-16(2)19(21)5/h6,8,10,12-13,20H,7,9,11,14H2,1-5H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWXNUUYHUHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)


![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)



![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)




